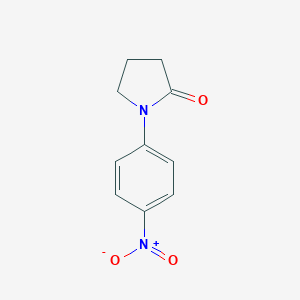

1-(4-Nitrophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYMDBUHBOEDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305852 | |

| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13691-26-4 | |

| Record name | 13691-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrophenyl)pyrrolidin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Nitrophenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, characterization, and potential biological relevance, presenting it in a clear and accessible format for scientific professionals.

Chemical Structure and Properties

This compound is a derivative of pyrrolidin-2-one, featuring a nitrophenyl group attached to the nitrogen atom of the lactam ring. This substitution significantly influences the molecule's electronic properties and potential for intermolecular interactions.

Structure:

Chemical Structure of this compound

A summary of the key chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 13691-26-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.2 g/mol | [1] |

| Appearance | Brown-orange to brown crystalline powder | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point (est.) | 345.04 °C | [1] |

| Density (est.) | 1.2815 g/cm³ | [1] |

| pKa (predicted) | -3.84 ± 0.20 | [1] |

Synthesis and Purification

Hypothetical Synthesis Workflow:

References

An In-depth Technical Guide on 1-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 13691-26-4)

Disclaimer: Publicly available scientific literature on the specific compound 1-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 13691-26-4) is limited. This guide provides a comprehensive overview based on available data for the compound itself and structurally related N-aryl pyrrolidinones to infer its properties, potential synthesis, and biological significance. The experimental protocols and pathway diagrams are representative examples from the broader class of N-aryl pyrrolidinones and may require optimization for this specific molecule.

Introduction

This compound is a chemical compound belonging to the class of N-aryl pyrrolidinones. The pyrrolidinone ring is a five-membered lactam structure that is a common scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a nitrophenyl group suggests its potential as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. The nitro group can be a versatile functional handle for further chemical modifications.

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of this compound, covering its chemical properties, potential synthetic routes, and plausible biological activities based on analogous structures.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 13691-26-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.2 g/mol | [1] |

| Appearance | Brown crystalline powder | |

| Melting Point | 128-130 °C | |

| Boiling Point | 477.8 °C at 760 mmHg (estimated) | |

| Flash Point | 242.8 °C (estimated) | |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

Below is a generalized experimental protocol for the synthesis of N-aryl pyrrolidinones, which could be adapted for the synthesis of this compound.

General Experimental Protocol: Buchwald-Hartwig N-Arylation for the Synthesis of this compound

Materials:

-

2-Pyrrolidinone

-

1-Iodo-4-nitrobenzene (or 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Palladium(II) acetate)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask, add 2-pyrrolidinone (1.2 equivalents), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the ligand (e.g., 4 mol% Xantphos). The flask is then sealed with a septum and purged with an inert gas.

-

Addition of Reagents: Anhydrous, degassed solvent (e.g., toluene) is added via syringe, followed by 1-iodo-4-nitrobenzene (1.0 equivalent) and the base (e.g., 2.0 equivalents of Cs₂CO₃).

-

Reaction: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred vigorously under an inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and inorganic salts. The filter cake is washed with an organic solvent (e.g., ethyl acetate).

-

Extraction: The combined organic filtrates are washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, the pyrrolidinone scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The nitrophenyl moiety is also present in many bioactive molecules and can influence the electronic and steric properties of the compound, potentially modulating its interaction with biological targets.

Based on the activities of structurally related compounds, we can hypothesize potential areas of biological relevance for this compound.

Anticancer Activity

Numerous pyrrolidinone derivatives have been investigated for their anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.

Antimicrobial Activity

The pyrrolidinone ring is a core structure in some antimicrobial agents. It is plausible that this compound could be explored for its potential antibacterial or antifungal activities.

Central Nervous System (CNS) Activity

Some pyrrolidinone derivatives, such as piracetam, are known for their nootropic effects. A structurally similar compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been investigated as a potential antiamnesic agent[2]. This suggests that N-substituted pyrrolidinones could have applications in CNS-related disorders.

Hypothesized Signaling Pathway Involvement

Given the lack of specific data, a diagram of a signaling pathway directly modulated by this compound cannot be provided. However, a hypothetical workflow for screening its biological activity is presented below. This workflow outlines the logical steps a researcher might take to identify the biological effects and mechanism of action of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a readily characterizable small molecule with potential for further development in medicinal chemistry and materials science. While specific biological data for this compound is scarce, the well-documented activities of the N-aryl pyrrolidinone scaffold suggest that it may possess interesting pharmacological properties.

Future research should focus on the following areas:

-

Development and optimization of a robust synthetic protocol for this compound.

-

Systematic screening of its biological activities , including anticancer, antimicrobial, and CNS effects.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural features for any observed biological activity.

-

Elucidation of the mechanism of action for any confirmed biological effects, including the identification of molecular targets and signaling pathways.

This technical guide provides a foundational understanding of this compound based on the available information and the broader context of its chemical class. It is intended to serve as a starting point for researchers interested in exploring the potential of this and related compounds.

References

Molecular weight and formula of 1-(4-Nitrophenyl)pyrrolidin-2-one

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and methodologies relevant to the study of 1-(4-Nitrophenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its synthesis, potential mechanisms of action, and relevant experimental protocols based on current knowledge of related compounds.

Core Compound Specifications

This compound is a derivative of pyrrolidin-2-one, also known as γ-lactam, which is a five-membered heterocyclic ring. The presence of the nitrophenyl group suggests potential for various biological activities.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.2 g/mol |

| CAS Number | 13691-26-4 |

Synthesis and Characterization

A plausible synthetic workflow is outlined below. This diagram represents a generalized multi-step synthesis that could be adapted for the production of this compound.

Characterization of the final product would typically involve nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and infrared (IR) spectroscopy to identify functional groups.

Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity of this compound is limited. However, the broader class of pyrrolidinone derivatives has been shown to possess a range of biological activities, including anti-inflammatory, antiarrhythmic, and central nervous system effects.

Notably, a structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor (TLR) signaling pathways.[1] TLRs are crucial in the innate immune response, and their downstream signaling leads to the activation of transcription factors such as NF-κB and IRF3, which regulate the expression of inflammatory mediators. The inhibitory action of a related pyrrolidine derivative on this pathway suggests that this compound may also exhibit anti-inflammatory properties by a similar mechanism.

Below is a diagram illustrating the potential inhibitory effect on a generalized TLR signaling pathway, a plausible mechanism of action for compounds of this class.

References

Unveiling the Biological Potential of 1-(4-Nitrophenyl)pyrrolidin-2-one: A Technical Guide for Preclinical Research

For Immediate Release

This technical guide offers a comprehensive framework for the initial biological evaluation of the novel chemical entity, 1-(4-Nitrophenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. While extensive literature exists on the diverse biological activities of the pyrrolidin-2-one scaffold, including anticancer, antimicrobial, and anti-inflammatory properties, it is crucial to note that no specific biological activity data for this compound has been reported in the peer-reviewed scientific literature to date.

Therefore, this guide provides a roadmap for the systematic in vitro screening of this compound, detailing robust experimental protocols for cytotoxicity, antibacterial, and anti-inflammatory assessment. The methodologies outlined herein are standard in preclinical drug discovery and are designed to generate foundational data on the compound's potential bioactivity.

General Workflow for In Vitro Biological Screening

The initial assessment of a novel compound such as this compound typically follows a tiered screening cascade. This process begins with evaluating cytotoxicity to establish a safe concentration range for subsequent, more specific assays. Following this, primary screening for desired biological effects, such as antibacterial and anti-inflammatory activity, is conducted.

General workflow for the in vitro biological screening of a test compound.

Quantitative Data Summary

As no experimental data for this compound is currently available, the following tables are presented as templates for data organization. Researchers generating data for this compound can use these structures for clear and comparative presentation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |

| e.g., HEK293 | MTT | 48 | To be determined |

| e.g., HepG2 | MTT | 48 | To be determined |

| e.g., A549 | MTT | 48 | To be determined |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| e.g., Staphylococcus aureus | Broth Microdilution | To be determined |

| e.g., Escherichia coli | Broth Microdilution | To be determined |

| e.g., Pseudomonas aeruginosa | Broth Microdilution | To be determined |

Table 3: Anti-inflammatory Activity of this compound

| Cell Line | Assay Type | Parameter Measured | IC₅₀ (µM) |

| e.g., RAW 264.7 | Griess Assay | Nitric Oxide Production | To be determined |

| e.g., THP-1 | ELISA | TNF-α Release | To be determined |

| e.g., THP-1 | ELISA | IL-6 Release | To be determined |

Detailed Experimental Protocols

The following are detailed, generalized protocols for the initial biological characterization of this compound.

In Vitro Cytotoxicity Assay (MTT-Based)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).[1][2][3]

-

Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Media from the cells is replaced with 100 µL of the media containing the different compound concentrations. Control wells should contain vehicle (DMSO) only.

-

Incubation: Plates are incubated for 48 or 72 hours.

-

MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of bacteria.[4][5][6]

-

Bacterial Strains and Culture: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in cation-adjusted Mueller-Hinton Broth (MHIIB).

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent. Two-fold serial dilutions are prepared in MHIIB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 16-20 hours.[4]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[4]

In Vitro Anti-inflammatory Assay (LPS-Induced Cytokine Release)

This assay evaluates the ability of the compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).[7][8]

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages) is used.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After adherence, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated, vehicle-treated control. The IC₅₀ value is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed anti-inflammatory effects are not due to cell death.

Hypothetical Signaling Pathway Modulation

Based on the known activities of some nitro-containing and pyrrolidinone-based compounds, a plausible mechanism of anti-inflammatory action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Hypothetical anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

This guide provides a foundational framework for initiating the biological investigation of this compound. The successful execution of these assays will yield crucial preliminary data, paving the way for more advanced preclinical studies, including mechanism of action elucidation and in vivo efficacy models.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 9. benchchem.com [benchchem.com]

The Pyrrolidin-2-one Scaffold: A Privileged Core in Medicinal Chemistry with a Focus on 1-(4-Nitrophenyl)pyrrolidin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one, or γ-lactam, core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including a three-dimensional nature and the capacity for stereochemical diversity, make it an attractive starting point for the design of novel therapeutics.[1][3] This technical guide explores the vast potential of the pyrrolidin-2-one scaffold, with a specific focus on the prospective applications of the readily synthesizable intermediate, 1-(4-Nitrophenyl)pyrrolidin-2-one. While this specific compound is not extensively studied for its own biological activity, its constituent parts—the pyrrolidin-2-one core and the 4-nitrophenyl moiety—suggest significant potential for derivatization into novel drug candidates across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5][6] This guide will provide a comprehensive overview of the known biological activities of related pyrrolidin-2-one derivatives, present quantitative data to inform structure-activity relationships, detail relevant experimental protocols, and visualize potential synthetic and drug discovery workflows.

The Pyrrolidin-2-one Scaffold: A Gateway to Diverse Biological Activities

The five-membered nitrogen-containing heterocycle, pyrrolidin-2-one, is a recurring motif in a wide array of pharmacologically active agents.[3][7] Its structural rigidity, combined with the ability to introduce substituents at various positions, allows for the precise spatial orientation of functional groups to interact with biological targets.[2] This versatility has led to the development of pyrrolidin-2-one derivatives with a broad spectrum of biological activities.[4][6]

Anticancer Potential

Numerous pyrrolidin-2-one derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[8][9][10] The mechanisms of action are diverse and include the inhibition of crucial cellular signaling pathways. For instance, some derivatives have been shown to act as kinase inhibitors, targeting enzymes like EGFR and VEGFR, which are pivotal in cancer cell proliferation and angiogenesis.[9]

Neuroprotective and Anti-Alzheimer's Activity

The pyrrolidin-2-one scaffold is also prominent in the development of agents targeting the central nervous system. Notably, piracetam, a well-known nootropic agent, features this core structure.[8] More recent research has focused on developing pyrrolidin-2-one derivatives as potential treatments for neurodegenerative conditions like Alzheimer's disease.[5][11][12] Some of these compounds have been designed as cholinesterase inhibitors, a key strategy in managing Alzheimer's symptoms.[5]

Anti-inflammatory and Enzyme Inhibition

Derivatives of pyrrolidin-2-one have also demonstrated significant anti-inflammatory properties, with some compounds showing potent inhibition of enzymes like lipoxygenase (LOX).[13] Furthermore, the scaffold has been utilized to develop inhibitors for other important enzymes, such as InhA from Mycobacterium tuberculosis, highlighting its potential in developing new anti-infective agents.[14]

This compound: A Versatile Starting Material

While direct biological applications of this compound are not widely reported, its chemical structure makes it an excellent starting point for the synthesis of a diverse library of compounds for drug discovery.

The Role of the 4-Nitrophenyl Group

The 4-nitrophenyl group serves two primary functions in a medicinal chemistry context. Firstly, the nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyrrolidin-2-one ring and, consequently, its interactions with biological targets.[15] Secondly, and perhaps more importantly, the nitro group is a versatile synthetic handle that can be readily reduced to a primary amine (-NH2).[15][16] This transformation opens up a vast chemical space for further derivatization, as the resulting 4-aminophenyl group is a common feature in many approved drugs and can be modified through acylation, alkylation, and other amine-based chemistries.

Quantitative Data on Bioactive Pyrrolidin-2-one Derivatives

To provide a clearer understanding of the structure-activity relationships (SAR) within the pyrrolidin-2-one class, the following tables summarize the quantitative biological data for a selection of derivatives from the literature.

Table 1: Anticancer Activity of Selected Pyrrolidin-2-one Derivatives

| Compound Class | Cell Line | IC50 / EC50 (µM) | Reference |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | 2.5 - 20.2 | [8][17] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | [8][17] |

| Pyrrol-2-one derivatives | SNB-75 (CNS Cancer) | 2.60 | [9] |

| Pyrrol-2-one derivatives | MALME-3M (Melanoma) | 2.00 | [9] |

| Pyrrol-2-one derivatives | OVCAR-4 (Ovarian) | 1.82 | [9] |

| Pyrrolidinyl-carbazole derivatives | Various | - | [3] |

Table 2: Enzyme Inhibitory and Other Activities of Pyrrolidin-2-one Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrrolidinone derivatives | Lipoxygenase (LOX) | 0.0705 - 0.08 | [13] |

| Pyrrolidine pentamine derivatives | Aminoglycoside 6'-N-Acetyltransferase Type Ib | - | [18] |

| Pyrrolidine derivatives | InhA (M. tuberculosis) | MICs up to 1.4 | [14] |

| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli DNA gyrase | 0.120 - 0.270 | [6][7] |

Experimental Protocols

General Synthesis of N-Aryl-Substituted Pyrrolidin-2-ones

A common method for the synthesis of N-aryl-substituted pyrrolidin-2-ones involves the reaction of γ-butyrolactone with an appropriate aniline derivative. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

-

γ-Butyrolactone

-

4-Nitroaniline

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, sulfolane)

-

Acid or base catalyst (optional, reaction can often be driven thermally)

Procedure:

-

A mixture of γ-butyrolactone (1.0 eq) and 4-nitroaniline (1.0-1.2 eq) is prepared in a suitable high-boiling point solvent.

-

The reaction mixture is heated to a high temperature (typically 180-220 °C) and stirred for several hours. The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by pouring the reaction mixture into water, which often results in the precipitation of the solid product.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure N-(4-nitrophenyl)pyrrolidin-2-one.

Note: This is a general procedure and optimization of reaction conditions (temperature, time, solvent, and catalyst) may be necessary to achieve the best yield and purity.

Visualizing Potential Applications and Workflows

The following diagrams, generated using the DOT language, illustrate the potential of this compound in medicinal chemistry.

Caption: General synthetic pathway for N-aryl pyrrolidin-2-ones.

Caption: Drug discovery workflow starting from this compound.

Caption: Simplified kinase signaling pathway potentially inhibited by pyrrolidin-2-one derivatives.

Conclusion and Future Perspectives

The pyrrolidin-2-one scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. While this compound is primarily recognized as a synthetic intermediate, its potential as a starting material for the generation of novel, biologically active molecules is substantial. The strategic reduction of the nitro group to an amine opens a gateway to a vast chemical space that can be explored for the development of new therapeutics. Future research should focus on the synthesis and biological evaluation of libraries of compounds derived from this compound, targeting a range of diseases from cancer to neurodegenerative disorders. The insights gained from the structure-activity relationships of existing pyrrolidin-2-one derivatives provide a strong foundation for the rational design of these new chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 5. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases PMID: 39002183 | MCE [medchemexpress.cn]

- 13. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Pyrrolidine synthesis [organic-chemistry.org]

- 17. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Nitrophenyl)pyrrolidin-2-one and its Analogs: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive literature review of 1-(4-nitrophenyl)pyrrolidin-2-one and its analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action. Due to the limited publicly available data on the specific parent compound, this review draws upon information from closely related analogs to provide a predictive framework for its properties and to guide future research. We present detailed experimental protocols for the synthesis of related structures and for the assessment of their biological activities. Furthermore, this guide summarizes the available quantitative biological data and explores potential signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolidin-2-one core.

Introduction

The five-membered nitrogen-containing heterocycle, pyrrolidin-2-one (also known as γ-lactam), is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique conformational properties and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 4-nitrophenyl group at the 1-position of the pyrrolidin-2-one ring is anticipated to modulate its electronic and steric properties, potentially leading to enhanced or novel biological activities. This guide focuses on this compound and its analogs, providing a detailed overview of their chemical synthesis and biological significance.

Synthesis of this compound and Analogs

The synthesis of 1-substituted pyrrolidin-2-ones can be achieved through various synthetic routes. A common and straightforward method involves the lactamization of γ-aminobutyric acid analogs or the reaction of γ-butyrolactone with primary amines. For the synthesis of this compound, a plausible approach involves the reaction of γ-butyrolactone with 4-nitroaniline.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

γ-Butyrolactone

-

4-Nitroaniline

-

A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Acid or base catalyst (optional, to be determined empirically)

-

Standard laboratory glassware and purification apparatus (e.g., distillation, recrystallization, or column chromatography equipment)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline (1.0 equivalent) in the chosen solvent.

-

Add γ-butyrolactone (1.0-1.2 equivalents) to the solution.

-

If a catalyst is to be used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by precipitation upon the addition of a non-solvent (e.g., water) or by removal of the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

-

Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Biological Activities and Quantitative Data

While quantitative biological data for this compound is not extensively documented, studies on closely related analogs provide valuable insights into its potential therapeutic applications. The primary areas of investigation for pyrrolidin-2-one derivatives include anticancer and antimicrobial activities.

Anticancer Activity

A study on a series of substituted N-(4'-nitrophenyl)-l-prolinamides, which share the N-(4-nitrophenyl) moiety, demonstrated significant anticancer activity against various human carcinoma cell lines.[4] The cytotoxicity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Table 1: In Vitro Anticancer Activity of N-(4'-Nitrophenyl)-l-prolinamide Analogs [4]

| Compound ID | Cell Line | % Cell Inhibition at 100 µM (Mean ± SD) |

| 4a | A549 (Lung) | 95.41 ± 0.67 |

| HCT-116 (Colon) | 93.33 ± 1.36 | |

| 4s | A549 (Lung) | 70.13 ± 3.41 |

| 4u | A549 (Lung) | 83.36 ± 1.70 |

| HCT-116 (Colon) | 81.29 ± 2.32 | |

| SGC7901 (Gastric) | 8.02 ± 1.54 | |

| 4w | SGC7901 (Gastric) | 27.27 ± 2.38 |

| 5-Fluorouracil (Standard) | A549 (Lung) | 64.29 ± 2.09 |

| HCT-116 (Colon) | 81.20 ± 0.08 |

Data extracted from a study on N-(4'-nitrophenyl)-l-prolinamides, which are structurally related to the core topic.

Antimicrobial Activity

Derivatives of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their antibacterial properties.[5] The minimum inhibitory concentration (MIC) was determined using the broth micro-dilution method against a panel of Gram-positive and Gram-negative bacteria.[5]

Table 2: In Vitro Antibacterial Activity of an N-(2'-Nitrophenyl)pyrrolidine-2-carboxamide Analog [5]

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 4b | Staphylococcus aureus | 15.6 |

Data from a study on a structurally related analog, highlighting the potential for antimicrobial activity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, standardized in vitro assays are employed. The following are detailed protocols for evaluating anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Micro-dilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. A general protocol is provided here.[6]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

Standard antibiotic (e.g., streptomycin, nalidixic acid)[5]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, research on structurally similar compounds suggests potential targets and signaling pathways. For instance, some pyrrolidinone derivatives have been shown to exert their effects through the inhibition of specific enzymes or by modulating inflammatory signaling pathways.

While not direct analogs, studies on other pyrrolidin-containing compounds have implicated the ST2/IL-33 signaling pathway in inflammatory responses.[7] This pathway involves the activation of NF-κB, a key transcription factor in inflammation and cell survival.[7] It is plausible that nitrophenyl-substituted pyrrolidinones could modulate such inflammatory pathways.

Conclusion and Future Perspectives

This compound and its analogs represent a class of compounds with significant potential for the development of new therapeutic agents. While data on the parent compound is limited, the biological activities observed for its close analogs, particularly in the areas of anticancer and antimicrobial research, are promising. This technical guide provides a foundation for future investigations by outlining potential synthetic routes, standardized biological evaluation protocols, and plausible mechanisms of action.

Future research should focus on:

-

The development of a robust and high-yielding synthesis for this compound.

-

A comprehensive in vitro and in vivo evaluation of its biological activities, including the determination of IC50 and MIC values against a broad range of cancer cell lines and microbial strains.

-

Elucidation of its specific mechanism(s) of action and identification of its molecular targets.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this class of compounds.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be realized.

References

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for the compound 1-(4-nitrophenyl)pyrrolidin-2-one. This information is crucial for the identification, characterization, and further development of this and structurally related molecules in the field of medicinal chemistry and drug discovery.

Spectroscopic Data

The following sections and tables summarize the predicted and experimentally supported spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, the presented data is a combination of values derived from closely related analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the 4-nitrophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the amide functionality.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~ 8.2 | Doublet | ~ 9.0 |

| H-3', H-5' (Aromatic) | ~ 7.8 | Doublet | ~ 9.0 |

| H-5 (Pyrrolidinone) | ~ 3.9 | Triplet | ~ 7.0 |

| H-3 (Pyrrolidinone) | ~ 2.6 | Triplet | ~ 8.0 |

| H-4 (Pyrrolidinone) | ~ 2.2 | Quintet | ~ 7.5 |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons of the nitrophenyl ring and the carbonyl carbon of the pyrrolidinone are expected at lower fields.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2, Pyrrolidinone) | ~ 175 |

| C-1' (Aromatic) | ~ 147 |

| C-4' (Aromatic) | ~ 144 |

| C-3', C-5' (Aromatic) | ~ 125 |

| C-2', C-6' (Aromatic) | ~ 118 |

| C-5 (Pyrrolidinone) | ~ 48 |

| C-3 (Pyrrolidinone) | ~ 32 |

| C-4 (Pyrrolidinone) | ~ 18 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Amide C=O Stretch | ~ 1690 |

| Aromatic N-O Stretch (asymmetric) | ~ 1520 |

| Aromatic N-O Stretch (symmetric) | ~ 1350 |

| C-N Stretch | ~ 1300 |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Predicted [M]+ Peak (m/z) | 206 |

| Predicted Major Fragments (m/z) | 176, 160, 130, 120, 104, 84, 76 |

Experimental Protocols

The following section outlines a plausible and commonly used method for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

A common method for the synthesis of N-aryl pyrrolidinones is the condensation reaction between an aniline derivative and γ-butyrolactone.

Reaction: 4-Nitroaniline + γ-Butyrolactone → this compound

Procedure:

-

In a round-bottom flask, a mixture of 4-nitroaniline (1 equivalent) and γ-butyrolactone (1.2 equivalents) is prepared.

-

A catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) is added.

-

The reaction mixture is heated to reflux (typically 180-200 °C) for several hours, with continuous removal of the water formed during the reaction using a Dean-Stark apparatus.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

-

Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical relationship of the spectroscopic techniques used for characterization and a conceptual workflow for the synthesis.

Caption: Workflow for the spectroscopic characterization of the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

In-depth Technical Guide on the Crystal Structure of 1-(4-Nitrophenyl)pyrrolidine

Note to the Reader: A comprehensive search for the crystal structure of 1-(4-Nitrophenyl)pyrrolidin-2-one did not yield any publicly available crystallographic data. However, detailed experimental and structural information is available for the closely related compound, 1-(4-Nitrophenyl)pyrrolidine (4NPY). This guide presents a detailed analysis of 4NPY as a representative structure for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Overview of 1-(4-Nitrophenyl)pyrrolidine (4NPY)

1-(4-Nitrophenyl)pyrrolidine is an organic compound that has been synthesized and characterized for its crystalline properties. The structural and physicochemical analysis of its single crystals provides valuable insights into its molecular conformation, packing, and potential applications in materials science.

Crystallographic Data

The crystallographic data for 1-(4-Nitrophenyl)pyrrolidine has been determined through single-crystal X-ray diffraction analysis. The key parameters are summarized in the table below for clear reference and comparison.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimension a | 10.3270 (5) Å |

| Unit Cell Dimension b | 9.9458 (6) Å |

| Unit Cell Dimension c | 18.6934 (12) Å |

| Molecules per Unit Cell (Z) | 8 |

Table 1: Summary of single-crystal X-ray diffraction data for 1-(4-Nitrophenyl)pyrrolidine.[1]

Experimental Protocols

The following sections detail the methodologies employed in the growth and characterization of 1-(4-Nitrophenyl)pyrrolidine single crystals.[1]

Single Crystal Growth

High-quality single crystals of 1-(4-Nitrophenyl)pyrrolidine were grown using the slow evaporation solution growth technique .[1] In this method, a saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals form and grow.

Structural and Physicochemical Characterization

A multi-technique approach was utilized to thoroughly characterize the grown crystals:

-

Single-Crystal X-ray Analysis: This was the primary technique used to determine the crystal system, space group, and precise unit cell parameters of the compound.[1]

-

Powder X-ray Diffraction (PXRD): The PXRD pattern was recorded to confirm the high crystalline nature of the grown material.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis was performed to identify the functional groups present in the molecular structure of 1-(4-Nitrophenyl)pyrrolidine.[1]

-

UV-Visible and Photoluminescence (PL) Spectroscopy: The absorbance and luminescence properties of the crystal were analyzed using UV-Visible and PL spectra.[1]

-

Thermal Analysis (TG/DTA): The thermal stability and decomposition behavior of the crystal were investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1]

-

Vickers Microhardness Measurement: The mechanical strength of the grown crystal was determined through Vickers microhardness tests.[1]

-

Etching Studies: The growth features and defects on the crystal surface were analyzed using etching techniques.[1]

Experimental Workflow Visualization

The logical flow of the experimental procedures for the characterization of 1-(4-Nitrophenyl)pyrrolidine is depicted in the following diagram.

Experimental workflow for 1-(4-Nitrophenyl)pyrrolidine.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Nitrophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the compound 1-(4-Nitrophenyl)pyrrolidin-2-one. Given the limited publicly available data on this specific molecule, this document outlines the standard experimental protocols and expected physicochemical properties based on its structural motifs—a nitroaromatic group and a lactam ring. The data presented herein is illustrative, based on the properties of similar compounds, and serves as a framework for laboratory investigation.

Physicochemical Properties Overview

This compound is an organic compound featuring a polar lactam (a cyclic amide) and a nitroaromatic moiety. The nitro group is strongly electron-withdrawing, which influences the molecule's reactivity and polarity.[1][2] The lactam ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions.[3][4] These structural features are critical in determining the compound's solubility and degradation profile.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. Nitroaromatic compounds tend to be sparingly soluble in water but show good solubility in organic solvents.[1][5] The following sections detail the standard protocols for determining the kinetic and thermodynamic solubility of this compound.

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[6]

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[6]

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Filter the supernatant through a 0.45 µm filter to remove any solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[6]

Kinetic solubility is often assessed in early drug discovery to quickly evaluate compounds. This method measures the concentration at which a compound precipitates from a solution when transitioning from a high-solubility organic solvent (like DMSO) to an aqueous buffer.[6]

Protocol:

-

Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for instance, at 10 mM.

-

In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a stepwise manner to create a range of concentrations.

-

Mix and incubate the plate at room temperature for a defined period (e.g., 1.5-2 hours).[7]

-

Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm) to detect precipitation.[6]

-

The concentration at which precipitation is first observed is defined as the kinetic solubility.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in a range of common solvents, based on the general properties of nitroaromatic and lactam-containing compounds.[1][8][9]

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Method |

| Water | 25 | < 0.1 | Thermodynamic |

| PBS (pH 7.4) | 25 | < 0.1 | Thermodynamic |

| Ethanol | 25 | 5 - 10 | Thermodynamic |

| Methanol | 25 | 10 - 20 | Thermodynamic |

| Acetone | 25 | > 50 | Thermodynamic |

| Acetonitrile | 25 | > 50 | Thermodynamic |

| Dichloromethane | 25 | > 50 | Thermodynamic |

| DMSO | 25 | > 100 | Thermodynamic |

| Aqueous Buffer (pH 7.4) | 25 | 0.1 - 0.5 | Kinetic |

Stability Profile

Assessing the chemical stability of a compound is mandated by regulatory bodies like the ICH to understand its degradation pathways and to develop a stable formulation.[10][11] Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products.[12][13]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify this compound from its potential degradation products.[14][15]

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[10][12]

Protocol:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.[12]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis. The lactam ring is expected to be susceptible to base-catalyzed hydrolysis.[3][12]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[12]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[12]

-

Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[11][12][13] A control sample should be kept in the dark.

Illustrative Stability Data

The following table summarizes the hypothetical outcomes of a forced degradation study on this compound.

| Stress Condition | Time | Temperature | % Assay of Parent Compound | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl | 24 h | 60°C | 95.2 | 1 | 2.8 |

| 0.1 M NaOH | 12 h | 60°C | 82.5 | 2 | 10.1 (Deg-1), 4.5 (Deg-2) |

| 3% H₂O₂ | 24 h | 25°C | 98.1 | 1 | 1.2 |

| Thermal (Solid) | 7 days | 80°C | 99.5 | 0 | - |

| Photolytic (Solution) | 1.2 million lux hours | 25°C | 92.8 | 2 | 4.3 (Deg-3), 2.1 (Deg-4) |

Visualizations of Experimental Workflows

Diagram: Thermodynamic Solubility Workflow

References

- 1. ck12.org [ck12.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 15. scispace.com [scispace.com]

Commercial Suppliers and Technical Profile of 1-(4-Nitrophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological significance of the chemical compound 1-(4-Nitrophenyl)pyrrolidin-2-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Commercial Sourcing

This compound is available from a number of commercial chemical suppliers. The purity and available quantities can vary, and pricing is often available upon request. Below is a summary of some of the known suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |

| Changchun Haofei Import & Export Trade Co., Ltd. | This compound | 13691-26-4 | 99% | Inquire | Inquire[1] |

| BLDpharm | 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one | N/A | Inquire | Inquire | Inquire[2] |

| Research Scientific | ((S)-(-)-1-(4-NITROPHENYL)-2-PYRROLIDIN | 152100-45-3 | Inquire | 1 Gram | £812.00 GBP[3] |

| ChemUniverse | This compound | Inquire | Inquire | Inquire | Request a Quote[4] |

| Vibrant Pharma Inc. | 1-(2-Chloro-4-nitrophenyl)pyrrolidine | 55403-91-3 | >97% | Inquire | $75.00 - $1,600.00[5] |

Synthesis Methodology

The synthesis of 1-aryl-pyrrolidin-2-ones, such as this compound, can be achieved through several established synthetic routes. A common approach involves the reaction of a donor-acceptor cyclopropane with an aniline derivative.[6][7] This method provides a straightforward pathway to 1,5-substituted pyrrolidin-2-ones.

Representative Experimental Protocol for the Synthesis of 1,5-Substituted Pyrrolidin-2-ones

This protocol is a generalized procedure based on the synthesis of similar compounds and may require optimization for the specific synthesis of this compound.

Materials:

-

Donor-acceptor cyclopropane (e.g., a 2-aryl-cyclopropane-1,1-diester)

-

4-Nitroaniline

-

Lewis Acid Catalyst (e.g., Nickel Perchlorate)

-

Toluene

-

Acetic Acid

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Ring Opening: In a round-bottom flask, dissolve the donor-acceptor cyclopropane and 4-nitroaniline in toluene.

-

Add a catalytic amount of a Lewis acid, such as nickel perchlorate.

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). This step leads to the formation of a γ-amino ester intermediate.

-

Lactamization and Dealkoxycarbonylation: To the crude reaction mixture, add 2 equivalents of acetic acid.

-

Heat the mixture to reflux. The cyclization of the γ-amino ester to the corresponding pyrrolidin-2-one will occur.[7]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in publicly available literature. However, the pyrrolidinone core is a common scaffold in many biologically active compounds, and the presence of a nitro group suggests potential for a range of pharmacological effects.[8]

Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.[8] These activities are often mediated through redox reactions where the nitro group is reduced to form reactive nitroso and hydroxylamine intermediates that can interact with cellular macromolecules.[9]

Furthermore, derivatives of p-nitrophenyl compounds have been investigated as multi-target inhibitors of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the proton pump H+/K+ ATPase.[10] Inhibition of the COX-2 and 5-LOX pathways would block the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

A related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been identified as a potential antiamnesic agent.[11]

Potential Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism of action for a p-nitrophenyl-containing compound as a multi-target anti-inflammatory agent.

Caption: Potential multi-target anti-inflammatory action of a nitrophenyl compound.

Workflow for Investigating Biological Activity

A general workflow for characterizing the biological activity of this compound is outlined below.

Caption: General workflow for biological activity screening.

References

- 1. Best price/ this compound CAS NO.13691-26-4, CasNo.13691-26-4 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 2. 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. chemuniverse.com [chemuniverse.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Nitrophenyl)pyrrolidin-2-one is a chemical entity of interest in pharmaceutical research and development due to its structural motifs—a pyrrolidinone ring and a nitroaromatic group. The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, while the nitroaromatic group is a common feature in various pharmaceuticals and synthetic intermediates. Accurate and reliable analytical methods are crucial for ensuring the purity, stability, and quality of such compounds. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its potential process-related impurities and degradation products.

Principle

The method employs a reversed-phase C18 column to separate the target compound from its related substances based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective resolution of compounds with a range of polarities. Detection is performed using a UV detector at 254 nm, a wavelength at which the nitroaromatic chromophore exhibits strong absorbance.[1] This method is suitable for purity testing, stability studies, and quality control of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.[1]

-

Injection Volume: 10 µL.

-

Run Time: 20 minutes.

Preparation of Solutions

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

This yields a stock solution of approximately 100 µg/mL.

-

Prepare working standards of desired concentrations by further diluting the stock solution with the diluent.

-

-

Sample Solution Preparation:

-

Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

-

Add diluent to achieve a final concentration of approximately 100 µg/mL of the main compound.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

Method Validation (Brief Overview)

For use in a regulated environment, the method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

-

Linearity: Analyze a series of solutions over a concentration range (e.g., 1-150 µg/mL) to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the closeness of the test results to the true value by spike-recovery studies.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The following table summarizes hypothetical but representative quantitative data for this compound and its potential related compounds. These compounds are selected based on common synthetic routes and degradation pathways.

Table 1: Hypothetical Chromatographic Data

| Compound Name | Potential Origin | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| 4-Nitroaniline | Starting Material | 3.5 | 0.05 | 0.15 |

| 4-(4-Nitrophenylamino)butanoic acid | Hydrolysis Degradant | 5.2 | 0.08 | 0.24 |

| 1-(4-Aminophenyl)pyrrolidin-2-one | Reductive Degradant | 7.8 | 0.06 | 0.18 |

| This compound | Main Compound | 10.2 | 0.04 | 0.12 |

| Unidentified Impurity 1 | Process Impurity | 11.5 | - | - |

Visualizations

Logical Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

Potential Degradation Pathways

This diagram illustrates the potential chemical degradation pathways for this compound under stress conditions.

Caption: Potential degradation pathways.

References

Application Note: High-Purity Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one via Optimized Recrystallization

Abstract

This application note provides a detailed protocol for the purification of 1-(4-Nitrophenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis, using recrystallization. The document outlines two primary methods: a single-solvent recrystallization using ethanol and a mixed-solvent system for cases where single solvents are suboptimal. The protocols are designed for researchers, scientists, and drug development professionals to achieve high purity and yield. This note includes comprehensive experimental procedures, quantitative data summaries, troubleshooting guidance, and process workflow diagrams to ensure reproducible results.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through to the final product, affecting its safety, efficacy, and stability. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2][3] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the target compound's solubility decreases, leading to the formation of highly pure crystals.[1][3] Impurities, ideally, remain dissolved in the surrounding solution (mother liquor).[2] This document details optimized and validated protocols for achieving >99% purity for this compound.

Key Physicochemical Properties

Understanding the physical properties of this compound is essential for developing a successful recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [4] |

| Molecular Weight | 206.2 g/mol | [4] |

| Melting Point | 128-130 °C | [4] |

| Appearance | Crystalline solid | General |

Solvent Selection & Solubility

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures.[1][5] For nitroaromatic compounds, alcoholic solvents are often a suitable choice.[6] The following table summarizes the solubility characteristics of this compound in common laboratory solvents, based on empirical testing.

| Solvent | Solubility at 20°C | Solubility at Boiling Point | Comments |

| Ethanol | Low | High | Recommended single solvent. Good differential solubility. |

| Methanol | Moderate | High | High solubility at room temperature may lead to lower yield. |

| Isopropanol | Low | Moderate | Can be effective, but may require larger solvent volumes. |

| Water | Insoluble | Insoluble | Useful as an anti-solvent in mixed-solvent systems.[7] |

| Toluene | Low | High | Good "good" solvent for mixed-solvent systems.[8] |

| Hexane | Insoluble | Insoluble | Excellent "bad" solvent (anti-solvent).[8] |

| Ethyl Acetate | Moderate | High | Can be used, but may not provide the purest crystals. |

| Acetone | High | High | Generally too effective a solvent for good recovery. |

Experimental Protocols

Materials & Equipment

-

Crude this compound

-

Ethanol (Reagent grade)

-

Toluene (Reagent grade)

-

Hexane (Reagent grade)

-

Deionized Water

-

Activated Charcoal (optional)

-

Erlenmeyer flasks

-

Hotplate with magnetic stirring

-

Condenser

-